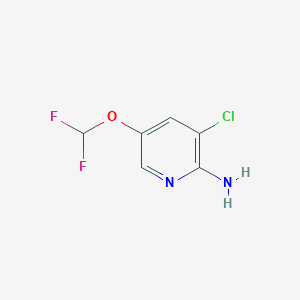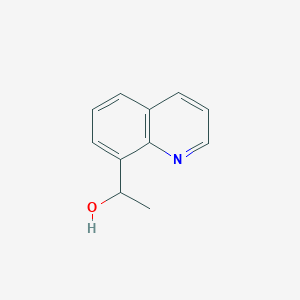
1-(Quinolin-8-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinolin-8-yl)ethanol is an organic compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. The structure of this compound consists of a quinoline ring attached to an ethanol moiety at the 8th position. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinolin-8-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(Quinolin-8-yl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF). The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent can be optimized for cost-effectiveness and scalability. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-8-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(Quinolin-8-yl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 1-(Quinolin-8-yl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols can be used under suitable conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: 1-(Quinolin-8-yl)ethanone.
Reduction: 1-(Quinolin-8-yl)ethane.
Substitution: Depending on the nucleophile used, products such as 1-(Quinolin-8-yl)ethyl halides, amines, or thiols can be formed.
Scientific Research Applications
1-(Quinolin-8-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown that derivatives of this compound exhibit pharmacological activities, such as anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-(Quinolin-8-yl)ethanol and its derivatives involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
Quinoline: The parent compound of 1-(Quinolin-8-yl)ethanol, quinoline itself, is a versatile scaffold with various biological activities.
1-(Quinolin-8-yl)ethanone: The oxidized form of this compound, which also exhibits significant biological activities.
2-(Quinolin-8-yl)ethanol: A structural isomer with similar properties but different reactivity and biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 8th position allows for diverse functionalizations, making it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-quinolin-8-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h2-8,13H,1H3 |
InChI Key |
CWYMERWLAWNIBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1N=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12505837.png)
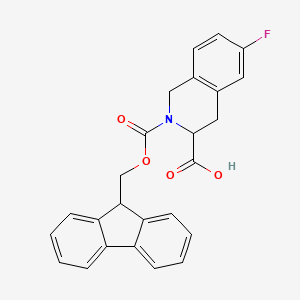
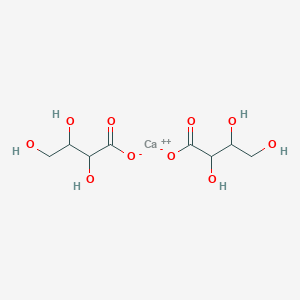
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid](/img/structure/B12505847.png)
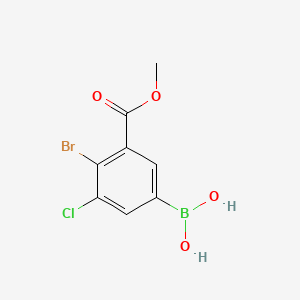
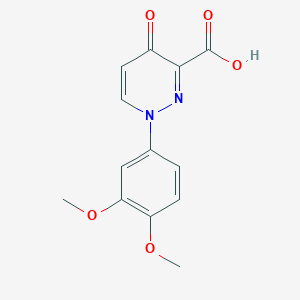
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(4-methylphenyl)diphenylmethyl]sulfanyl}propanoic acid](/img/structure/B12505868.png)
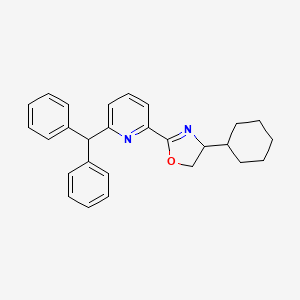
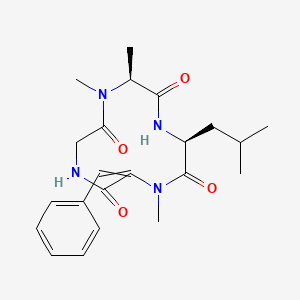
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid](/img/structure/B12505896.png)
![2-[(2-Chlorophenyl)methoxy]ethanol](/img/structure/B12505904.png)

![(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B12505913.png)
